molecular formula C7H9ClF3NS B12865238 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride CAS No. 1187928-86-4

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride

Cat. No.: B12865238
CAS No.: 1187928-86-4
M. Wt: 231.67 g/mol
InChI Key: JHLAMNYMQIPBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride: is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.66 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a thiophene ring, and an ethylamine moiety, making it a unique and versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride typically involves the reaction of thiophene derivatives with trifluoromethylating agents and subsequent amination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a probe in biochemical assays to investigate the mechanisms of enzyme action and receptor-ligand interactions .

Medicine: Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and electronic materials .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The thiophene ring contributes to the compound’s overall stability and reactivity, facilitating its participation in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride is unique due to the combination of its trifluoromethyl group, thiophene ring, and ethylamine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

1187928-86-4

Molecular Formula

C7H9ClF3NS

Molecular Weight

231.67 g/mol

IUPAC Name

1,1,1-trifluoro-3-thiophen-3-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6(11)3-5-1-2-12-4-5;/h1-2,4,6H,3,11H2;1H

InChI Key

JHLAMNYMQIPBSI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.